N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. This compound features a unique isoindole structure, which is known for its diverse biological activities. It is classified under the category of isoindole derivatives, which are of interest due to their potential as therapeutic agents.
The compound can be synthesized through various chemical reactions involving readily available precursors. Its unique structure allows for modifications that can enhance its biological activity, making it a subject of interest in medicinal chemistry.
This compound is classified as an isoindole derivative and falls within the broader category of dioxo compounds. Isoindoles are known for their role in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.
The synthesis of N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves several key steps:
These methods allow for the efficient production of the compound while maintaining high yields and purity.
The molecular structure of N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can be represented by its molecular formula:
Property | Data |
---|---|
Molecular Formula | C20H22N2O4 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide |
Canonical SMILES | CC(=O)N(c1ccc(cc1)N(=O)c2c(c(c(c(c2=O)C(=O)N)C(C)CC)c(c(C(C)=C(C)))C))C |
The structure features an isoindole core with multiple functional groups that contribute to its chemical reactivity and biological activity.
N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific biological targets:
These interactions contribute to its therapeutic effects and make it a candidate for further pharmacological studies.
The physical properties of N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide include:
Chemical properties include:
These properties are essential for practical applications in laboratory settings and pharmaceutical formulations.
N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has several potential applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3